STF-083010

Vue d'ensemble

Description

STF-083010 est un composé chimique connu pour son rôle d'inhibiteur spécifique de l'activité endonucléase de l'enzyme 1 alpha nécessitant de l'inositol (IRE1α). Il est principalement utilisé en recherche scientifique pour étudier la réponse aux protéines non repliées (UPR) et ses implications dans diverses maladies, notamment le cancer et les troubles métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

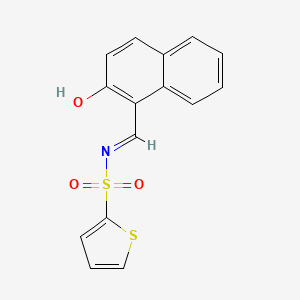

STF-083010 est synthétisé par une série de réactions chimiques impliquant la condensation de la 2-hydroxy-1-naphtaldéhyde avec le 2-thiophènesulfonamide. La réaction se produit généralement en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant organique comme le diméthylsulfoxyde (DMSO). Le produit est ensuite purifié par des techniques de recristallisation ou de chromatographie .

Méthodes de production industrielle

Bien que les méthodes de production industrielle spécifiques pour this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche dans des conditions contrôlées pour garantir une pureté et une cohérence élevées. Le processus implique la mise à l'échelle de la voie de synthèse utilisée en laboratoire, avec des étapes supplémentaires pour le contrôle et l'assurance de la qualité .

Analyse Des Réactions Chimiques

Types de réactions

STF-083010 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound, modifiant ainsi ses propriétés chimiques.

Substitution : Le composé peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure d'aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés, tandis que la réduction peut produire des formes réduites de this compound .

Applications De Recherche Scientifique

STF-083010 a une large gamme d'applications en recherche scientifique :

Chimie : Il est utilisé pour étudier les propriétés chimiques et les réactions des inhibiteurs d'IRE1α.

Biologie : Le composé est utilisé pour étudier le rôle de l'UPR dans les réponses au stress cellulaire.

Médecine : This compound est utilisé dans la recherche sur le cancer pour explorer son potentiel en tant qu'agent thérapeutique, en particulier dans le cancer du sein et le myélome multiple

Industrie : La capacité du composé à inhiber l'activité endonucléase d'IRE1α le rend précieux dans le développement de nouveaux médicaments et de stratégies thérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant spécifiquement l'activité endonucléase d'IRE1α sans affecter son activité kinase. Cette inhibition bloque l'épissage de l'ARNm de la protéine de liaison à la boîte X 1 (XBP1), empêchant l'initiation de l'UPR prolongée. Ce faisant, this compound réduit l'expression des gènes sensibles à l'UPR et atténue les réponses au stress cellulaire .

Mécanisme D'action

STF-083010 exerts its effects by specifically inhibiting the endonuclease activity of IRE1α without affecting its kinase activity. This inhibition blocks the splicing of X-box binding protein 1 (XBP1) mRNA, preventing the initiation of the prolonged UPR. By doing so, this compound reduces the expression of UPR-responsive genes and mitigates cellular stress responses .

Comparaison Avec Des Composés Similaires

Composés similaires

4μ8C : Un autre inhibiteur d'IRE1α qui bloque à la fois les activités endonucléase et kinase.

MKC-3946 : Inhibe l'activité endonucléase d'IRE1α et est utilisé dans la recherche sur le cancer.

Toyocamycin : Un produit naturel qui inhibe l'activité endonucléase d'IRE1α

Unicité

STF-083010 est unique par son inhibition sélective de l'activité endonucléase d'IRE1α sans affecter l'activité kinase. Cette spécificité en fait un outil précieux pour étudier l'UPR et son rôle dans diverses maladies, fournissant des informations que les autres inhibiteurs ne peuvent pas offrir .

Activité Biologique

STF-083010 is a novel small-molecule inhibitor that specifically targets the Ire1α endonuclease, a critical component of the unfolded protein response (UPR) pathway. This compound has garnered attention for its potential therapeutic applications in various cancers, particularly multiple myeloma (MM) and breast cancer. This article elaborates on the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and implications for cancer therapy.

This compound selectively inhibits the endonuclease activity of Ire1α without affecting its kinase activity. This selective inhibition is crucial as it disrupts the splicing of X-box binding protein 1 (XBP1), a transcription factor that plays a significant role in cell survival and proliferation under stress conditions. The inhibition of XBP1 splicing leads to decreased levels of the active form of XBP1 (sXBP1), which is associated with tumor growth and survival in several malignancies.

Key Findings on Mechanism:

- Inhibition of XBP1 Splicing : this compound effectively blocked XBP1 splicing induced by various ER stressors, including thapsigargin and tunicamycin, in human MM cells (RPMI 8226) .

- Selective Cytotoxicity : The compound demonstrated preferential toxicity towards CD138+ MM cells compared to other immune cell populations .

Multiple Myeloma

In studies involving human MM xenografts, this compound exhibited significant antitumor activity. When administered intraperitoneally, it inhibited tumor growth in mice bearing RPMI 8226 xenografts. The treatment resulted in a marked reduction in tumor size and viability, demonstrating both cytostatic and cytotoxic effects .

Breast Cancer

This compound has also been investigated for its role in reversing drug resistance in breast cancer. In tamoxifen-resistant MCF-7 cell lines, co-treatment with this compound restored sensitivity to tamoxifen. This was evidenced by significant reductions in cell viability when both agents were used together compared to single-agent treatments .

Case Study: Multiple Myeloma

A study reported that this compound treatment led to a significant decrease in XBP1 splicing levels and subsequent tumor growth inhibition in MM models. The compound was administered at doses of 60 mg/kg and 30 mg/kg on specified days, resulting in no observable histological toxicity .

Case Study: Breast Cancer

In another study involving MCF7-TAMR cells, mice treated with both tamoxifen and this compound showed smaller tumors compared to control groups. Tumor growth curves indicated significantly slower progression in the combination treatment group, with enhanced apoptotic markers such as Caspase3 positivity observed .

Summary of Biological Activity

The following table summarizes key findings regarding the biological activity of this compound across different studies:

Propriétés

Numéro CAS |

307543-71-1 |

|---|---|

Formule moléculaire |

C15H11NO3S2 |

Poids moléculaire |

317.4 g/mol |

Nom IUPAC |

N-[(2-hydroxynaphthalen-1-yl)methylidene]thiophene-2-sulfonamide |

InChI |

InChI=1S/C15H11NO3S2/c17-14-8-7-11-4-1-2-5-12(11)13(14)10-16-21(18,19)15-6-3-9-20-15/h1-10,17H |

Clé InChI |

TVIVJHZHPKNDAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

SMILES isomérique |

C1=CC=C2C(=C1)C=CC(=C2/C=N/S(=O)(=O)C3=CC=CS3)O |

SMILES canonique |

C1=CC=C2C(=C1)C=CC(=C2C=NS(=O)(=O)C3=CC=CS3)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

STF-083010; STF 083010; STF083010, IRE1 Inhibitor I |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.